2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-methylphenyl)acetamide
CAS No.: 1251594-19-0
Cat. No.: VC6335497
Molecular Formula: C23H24N6O2
Molecular Weight: 416.485
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251594-19-0 |
|---|---|
| Molecular Formula | C23H24N6O2 |
| Molecular Weight | 416.485 |
| IUPAC Name | 2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C23H24N6O2/c1-14-9-15(2)11-18(10-14)25-22-24-17(4)12-20-27-28(23(31)29(20)22)13-21(30)26-19-8-6-5-7-16(19)3/h5-12H,13H2,1-4H3,(H,24,25)(H,26,30) |
| Standard InChI Key | IBPIJSVLEZMHOC-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3NC4=CC(=CC(=C4)C)C)C |
Introduction
Overview of the Compound
The compound "2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H- triazolo[4,3-c]pyrimidin-2-yl}-N-(2-methylphenyl)acetamide" appears to belong to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The structure suggests potential roles as enzyme inhibitors or receptor modulators due to the presence of heterocyclic systems and functional groups that can engage in hydrogen bonding or hydrophobic interactions.
Structural Features
Key structural elements of this compound include:
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Triazolopyrimidine Core: This bicyclic system is often associated with pharmacological activity. It can mimic purine bases, making it a candidate for interacting with nucleic acid-related enzymes.
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Aromatic Substituents: The 3,5-dimethylphenyl and 2-methylphenyl groups contribute to hydrophobic interactions and may enhance binding affinity to biological targets.
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Amide Functionality: The acetamide moiety provides hydrogen-bonding capabilities, which are crucial for interaction with proteins or enzymes.
Potential Applications
Based on its structure, the compound may exhibit the following properties:
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Pharmacological Activity:
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Likely candidates for enzyme inhibition (e.g., kinases or phosphodiesterases).
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Potential anti-inflammatory or anticancer properties due to the triazolopyrimidine framework.
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Molecular Docking Studies:
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The compound's heterocyclic core and substituents suggest it could be studied computationally for binding affinity to specific biological targets.
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Synthesis Pathways
While no specific synthesis details are available for this compound in the search results, triazolopyrimidines are typically synthesized through:
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Cyclization reactions involving triazoles and pyrimidine precursors.
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Functionalization of the core structure using electrophilic aromatic substitution or amide coupling reactions.
Research Directions
To fully explore the potential of this compound:
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Spectroscopic Characterization:
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Techniques like NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry should be employed to confirm its structure.
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Biological Evaluation:
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Screening for activity against enzymes like kinases or microbial targets.
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Cytotoxicity assays to evaluate its anticancer potential.
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Computational Studies:
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Molecular docking and dynamics simulations to predict binding modes and affinities.
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